REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:22]=[CH:21][C:10]([C:11]([O:13]CC2C=CC=CC=2)=[O:12])=[CH:9][CH:8]=1)=[O:4]>CO.C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:22]=[CH:21][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Name
|
catalyst
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing with inert gas
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diisopropyl ether/heptane (9/1)
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)COC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |